molecular formula C16H28O3 B587922 (3R)-3-methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexan-1-one CAS No. 1246812-34-9

(3R)-3-methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexan-1-one

Cat. No.: B587922
CAS No.: 1246812-34-9
M. Wt: 268.397
InChI Key: HBRCWDWNTABTHO-PZORYLMUSA-N
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Description

(3R)-3-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexan-1-one is a chiral cyclohexanone derivative featuring a 1,3-dioxane ring substituted with three methyl groups and an ethyl linker. This compound is a critical intermediate in the synthesis of artemisinin, an antimalarial drug, where stereochemical precision is essential for biological activity . Its structure combines a rigid cyclohexanone core with a sterically hindered dioxane moiety, influencing both its reactivity and physical properties.

Key characteristics:

  • Molecular formula: C₁₇H₂₈O₃
  • Functional groups: Cyclohexanone (ketone), 1,3-dioxane (ether), methyl/ethyl substituents.
  • Stereochemistry: The (3R) configuration ensures specific spatial orientation critical for downstream reactions in artemisinin production .

Properties

IUPAC Name

(3R)-3-methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O3/c1-12-6-5-7-14(17)13(12)8-9-16(4)18-10-15(2,3)11-19-16/h12-13H,5-11H2,1-4H3/t12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRCWDWNTABTHO-PZORYLMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)C1CCC2(OCC(CO2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCCC(=O)C1CCC2(OCC(CO2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor to form the dioxane ring, followed by the introduction of the cyclohexanone moiety. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different stereoisomers.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce different stereoisomers of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The compound’s ability to interact with biological targets makes it a candidate for drug development and pharmacological studies.

Industry

In industrial applications, (3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target molecule. This interaction can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Structural Analogs with 1,3-Dioxane Moieties

Compounds containing 1,3-dioxane rings are compared for their electronic and steric effects:

Compound Name Molecular Formula Key Features Application/Context Reference
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene C₁₁H₁₆O₂S Thiophene replaces cyclohexanone; dioxane ring Intermediate in brinzolamide synthesis
1-(2,5,5-Trimethyl-1,3-dioxan-2-yl)pentadecan-4-one C₂₃H₄₂O₃ Long aliphatic chain; ketone position Specialty chemical (unclear application)
MIPD-ketal Not specified Neopentyl glycol-derived ketal Industrial synthesis (mass balance data)

Key observations :

  • The target compound’s cyclohexanone core enhances rigidity compared to thiophene or aliphatic analogs, favoring stereoselective reactions .
  • Bulkier substituents (e.g., 2,5,5-trimethyl groups) in the dioxane ring increase steric hindrance, reducing reaction rates but improving selectivity .

Cyclohexanone/Cyclohexenone Derivatives

Cyclohexanone derivatives are evaluated for substituent effects and applications:

Compound Name Molecular Formula Substituents Application Reference
Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) C₉H₁₄O α,β-unsaturated ketone; methyl groups Solvent; polymer precursor
β-Ionone (4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3-buten-2-one) C₁₃H₂₀O Conjugated enone; isoprenoid chain Fragrance; vitamin A precursor
4-(But-2-en-1-ylidene)-3,5,5-trimethylcyclohex-2-enone C₁₃H₁₈O Cross-conjugated dienone Photochemical studies

Key observations :

  • Unlike α,β-unsaturated analogs (e.g., isophorone), the target compound lacks conjugation, reducing electrophilicity but improving stability under basic conditions .
  • The ethyl-dioxane substituent provides unique steric shielding absent in simpler methyl-substituted derivatives like β-ionone .

Pharmacologically Relevant Ketones

Ketones with complex substituents are compared for biological relevance:

Compound Name Molecular Formula Key Features Pharmacological Role Reference
Dexfenfluramine intermediate C₂₁H₂₁F₃NO₄ Cyclopentane-carboxylic acid; trifluoromethyl Anorectic drug synthesis
Troglitazone intermediate C₁₈H₂₀O₅ Thiazolidinedione core; methyl groups Antidiabetic drug (discontinued)

Key observations :

  • The target compound’s lack of nitrogen or sulfur heteroatoms distinguishes it from most pharmaceuticals, limiting direct bioactivity but making it a versatile synthetic intermediate .

Biological Activity

(3R)-3-methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexan-1-one, with CAS number 1246812-34-9, is a chemical compound that has garnered interest in various fields of research due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, toxicological assessments, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H28O3. The compound features a cyclohexanone core with a dioxane moiety that may influence its biological interactions.

Pharmacological Activity

Research into the pharmacological effects of this compound is limited but suggests potential applications in several areas:

1. Antioxidant Activity
Preliminary studies indicate that compounds with similar structural features may exhibit antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases.

2. Neuroprotective Effects
Given the structural similarities to other neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Research focusing on related compounds has shown promise in protecting neuronal cells from apoptosis and oxidative damage.

3. Anti-inflammatory Properties
Compounds derived from cyclohexane structures have been studied for their anti-inflammatory effects. It is hypothesized that this compound may modulate inflammatory pathways, although specific studies are needed to confirm this.

Toxicological Assessments

Toxicological evaluations are essential for understanding the safety profile of any new chemical entity. For this compound:

Acute Toxicity Studies:
In acute toxicity studies conducted on animal models (e.g., Sprague Dawley rats), no significant adverse effects were noted at high doses (≥2000 mg/kg). The median lethal dose (LD50) was determined to be greater than this threshold, indicating low acute toxicity .

Skin Sensitization:
A Local Lymph Node Assay indicated that the compound may act as a weak skin sensitizer. The stimulation index values suggest a potential for allergic reactions upon dermal exposure .

Repeat Dose Toxicity:
In repeated dose studies involving dietary administration over six weeks, no significant systemic toxicity was observed at lower doses. However, high doses resulted in reduced body weight due to palatability issues rather than direct toxicity .

Case Studies

While specific case studies on this compound are scarce, related compounds have been investigated extensively:

Study Example:
A study on similar dioxane derivatives showed promising results in modulating neuroinflammatory responses in cultured neuronal cells. The findings suggest that modifications in the dioxane structure can significantly affect biological activity .

Q & A

Q. What synthetic strategies are recommended for the preparation of (3R)-3-methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexan-1-one?

The synthesis typically involves multi-step reactions. First, construct the cyclohexanone core via Claisen-Schmidt or Robinson annulation. Next, introduce the 2,5,5-trimethyl-1,3-dioxane moiety through acid-catalyzed condensation of diols with ketones. For regioselective ethyl substitution, employ Grignard or Wittig reactions under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate intermediates .

Q. What analytical techniques are optimal for confirming the stereochemistry and structural integrity of this compound?

  • X-ray crystallography : Resolve absolute configuration and confirm spatial arrangement of substituents (e.g., methyl and dioxane groups) .
  • NMR spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with DEPT, COSY, and NOESY to assign stereocenters and detect coupling between the cyclohexanone and dioxane moieties .
  • Chiral HPLC : Validate enantiopurity using chiral stationary phases (e.g., amylose or cellulose derivatives) .

Q. How should researchers handle this compound safely in laboratory settings?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse eyes/skin with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the 1,3-dioxane ring in this compound under varying reaction conditions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model ring strain, bond dissociation energies, and transition states. Molecular dynamics simulations assess solvent effects on ring-opening reactions (e.g., acid hydrolysis). Compare computed IR/Raman spectra with experimental data to validate predictions .

Q. What experimental approaches resolve discrepancies between observed and theoretical spectroscopic data (e.g., NMR chemical shifts)?

  • Dynamic NMR : Detect conformational exchange in the cyclohexanone ring at low temperatures.
  • Isotopic labeling : Use 2H^{2}\text{H}- or 13C^{13}\text{C}-labeled analogs to trace unexpected coupling patterns.
  • Paramagnetic shift reagents : Differentiate overlapping signals in 1H^{1}\text{H}-NMR .

Q. How can the stereochemical outcome of asymmetric synthesis be optimized for this compound?

  • Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer sultams to control the (3R) configuration during cyclohexanone formation.
  • Catalytic asymmetric catalysis : Use organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., BINAP-Ru) for enantioselective alkylation of the dioxane ring .

Q. What mechanistic insights explain the compound’s stability under oxidative vs. reductive conditions?

Cyclic voltammetry identifies redox potentials of the ketone and dioxane groups. Radical trapping experiments (e.g., TEMPO) elucidate pathways during oxidation. For reduction, monitor intermediates via in-situ FTIR to distinguish ketone→alcohol vs. dioxane ring hydrogenolysis .

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